4,6-Dihydroxyisophthalic acid

Übersicht

Beschreibung

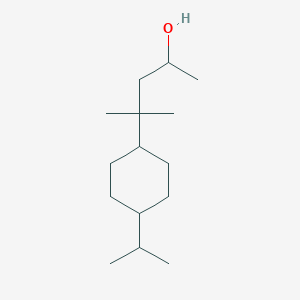

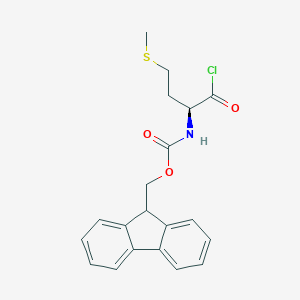

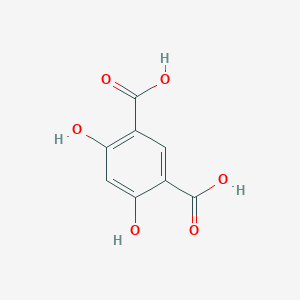

4,6-Dihydroxyisophthalic acid is an organic compound with the molecular formula C8H6O6 . It has an average mass of 198.130 Da and a monoisotopic mass of 198.016434 Da . It is also known as 1,3-Benzenedicarboxylic acid, 4,6-dihydroxy- .

Synthesis Analysis

The synthesis of 4,6-Dihydroxyisophthalic acid can be achieved through a reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH . Another method involves a one-pot synthesis that requires much lower CO2 pressure and shorter reaction time, providing a convenient access for large-scale synthesis .Molecular Structure Analysis

The molecular structure of 4,6-Dihydroxyisophthalic acid consists of 14 heavy atoms and 6 aromatic heavy atoms . It has 2 freely rotating bonds, 6 H-bond acceptors, and 4 H-bond donors .Physical And Chemical Properties Analysis

4,6-Dihydroxyisophthalic acid has a density of 1.8±0.1 g/cm3, a boiling point of 551.0±35.0 °C at 760 mmHg, and a flash point of 301.1±22.4 °C . It has a molar refractivity of 43.9±0.3 cm3, a polar surface area of 115 Å2, and a molar volume of 111.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Metal-Organic Frameworks (MOFs)

4,6-Dihydroxyisophthalic acid is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs). For instance, it has been used in the controlled synthesis of large single crystals of the MOF CPO-27-Ni . The high porosity and functionality of MOFs make them suitable for a wide range of applications, including battery materials, catalysis, gas separation and storage, and biomedical applications .

Modulation Approach in Crystal Synthesis

The compound is used in a modulation approach to incrementally increase the size of single crystals of MOFs. A novel linker modulated synthesis using 2,5-dihydroxyterephthalic acid and the isomeric ligand 4,6-dihydroxyisophthalic acid yielded large single crystals of CPO-27-Ni .

Electrochemical Oxygen Evolution Reaction (OER)

4,6-Dihydroxyisophthalic acid is used in the preparation of a novel metal–organic framework (MOF) with efficient OER electrocatalytic performance . The OER plays a vital role in fuel cells, water splitting, and metal–air batteries .

Coordination Environment Optimization

The compound is used to optimize the coordination environment in MOFs. This optimization, created by dual ligands, contributes to the excellent OER performance of the MOFs .

Production of Polyester Materials

4,6-Dihydroxyisophthalic acid is an important raw material for the production of polyester materials, such as polyester fibers, polyester films, and polyester coatings .

Synthesis of Chemical Intermediates

It can also be used as a chemical intermediate in the synthesis of dyes, resins, flame retardants, and other chemicals .

Safety And Hazards

4,6-Dihydroxyisophthalic acid is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and fumes, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4,6-dihydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGVIIXFGJCRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467841 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydroxyisophthalic acid | |

CAS RN |

19829-74-4 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)